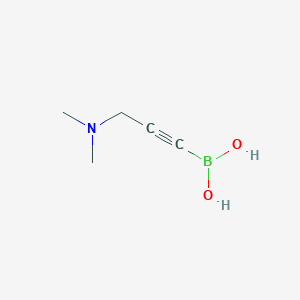
5-Methoxychroman-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Methoxychroman-2-one is a heterocyclic compound that belongs to the chromanone family. It is characterized by a fused benzene and dihydropyran ring structure, with a methoxy group at the 5th position and a carbonyl group at the 2nd position.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methoxychroman-2-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the visible-light synthesis via a doubly decarboxylative Giese reaction. This reaction involves the use of visible light, a photoredox catalyst, a base, an anhydrous solvent, and an inert atmosphere .
Industrial Production Methods: While detailed industrial production methods are not extensively documented, the principles of large-scale synthesis would likely involve optimizing the reaction conditions mentioned above to achieve high yield and purity. The use of continuous flow reactors and advanced purification techniques could be employed to scale up the production efficiently .
Analyse Chemischer Reaktionen
Types of Reactions: 5-Methoxychroman-2-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can convert the carbonyl group to an alcohol.
Substitution: This can replace the methoxy group with other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are often used.
Substitution: Various nucleophiles can be used under acidic or basic conditions.
Major Products: The products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a hydroxylated derivative, while reduction could produce a hydroxyl group at the carbonyl position .
Wissenschaftliche Forschungsanwendungen
5-Methoxychroman-2-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: It is used in studies related to enzyme inhibition and metabolic pathways.
Medicine: It has potential therapeutic applications due to its biological activities, such as anti-inflammatory and antioxidant properties.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals
Wirkmechanismus
The mechanism of action of 5-Methoxychroman-2-one involves its interaction with various molecular targets and pathways. It can inhibit specific enzymes, modulate receptor activity, and affect cellular signaling pathways. For instance, it has been shown to inhibit enzymes like diacylglycerol acyltransferase and protein tyrosine phosphatase, which are involved in metabolic and signaling processes .
Vergleich Mit ähnlichen Verbindungen
Chroman-4-one: Lacks the methoxy group at the 5th position but shares a similar core structure.
Chroman-2-one: Similar structure but without the methoxy group.
Thiochroman-4-one: Contains a sulfur atom instead of an oxygen atom in the ring structure.
Uniqueness: 5-Methoxychroman-2-one is unique due to the presence of the methoxy group, which can significantly influence its chemical reactivity and biological activity. This functional group can enhance its solubility, stability, and interaction with biological targets, making it a valuable compound for various applications .
Eigenschaften
Molekularformel |
C10H10O3 |
|---|---|
Molekulargewicht |
178.18 g/mol |
IUPAC-Name |
5-methoxy-3,4-dihydrochromen-2-one |
InChI |
InChI=1S/C10H10O3/c1-12-8-3-2-4-9-7(8)5-6-10(11)13-9/h2-4H,5-6H2,1H3 |
InChI-Schlüssel |
JUPBIJIFUZTSKA-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=CC2=C1CCC(=O)O2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















![2-[(2R)-oxiran-2-yl]acetic acid](/img/structure/B11925047.png)
